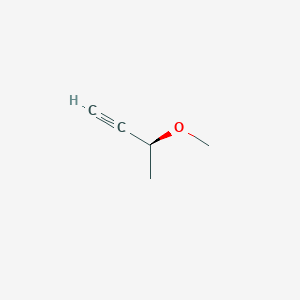

(S)-3-Methoxy-1-butyne

Description

BenchChem offers high-quality (S)-3-Methoxy-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Methoxy-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O |

|---|---|

Molecular Weight |

84.12 g/mol |

IUPAC Name |

(3S)-3-methoxybut-1-yne |

InChI |

InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3/t5-/m0/s1 |

InChI Key |

IQZDPIFYYGRHQI-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C#C)OC |

Canonical SMILES |

CC(C#C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of (S)-3-Methoxy-1-butyne

[1][2]

Executive Summary

(S)-3-Methoxy-1-butyne is a valuable chiral building block, primarily utilized in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser) and the synthesis of complex pharmaceutical intermediates.[1][2] Its structure features a terminal alkyne capable of C-C bond formation and a methoxy ether functionality that influences its polarity and Lewis basicity.[1][2][3][4]

This guide provides a definitive solubility landscape for researchers, moving beyond basic "soluble/insoluble" binaries to explain the quality of solvation and its impact on reaction kinetics and workup efficiency.[1][2][3]

Physicochemical Identity

Understanding the physical state of the compound is a prerequisite for accurate solubility prediction and handling.[1][2][3][4]

| Property | Value (Experimental/Estimated) | Operational Implication |

| CAS Number | 18857-02-8 (Racemate) / Specific (S)-isomer | Verify stereochemistry on CoA before use. |

| Molecular Weight | 84.12 g/mol | Low MW implies high volatility.[1][2][3][4] |

| Physical State | Colorless Liquid | Easy to handle by syringe; requires sealed storage.[1][2][3][4] |

| Boiling Point | ~60–70 °C (Est.)* | Critical: Significant volatility.[2][3][4] Evaporation during rotary evaporation is a risk.[1][2][3][4] |

| Density | ~0.81 g/mL | Less dense than water; forms the upper layer in aqueous extractions.[2][3][4] |

| Flash Point | < 23 °C (Est.) | Highly Flammable.[2][3][4] Ground all glassware.[1][2][3][4] |

*Note: 3-Methoxy-1-butene boils at ~56°C. The alkyne congener typically exhibits a slightly higher boiling point due to increased linearity and dipole interactions, estimated here at 60–70°C based on structural analogues like 3-methoxy-3-methyl-1-butyne (81°C).[1][2]

Solubility Landscape

The solubility of (S)-3-Methoxy-1-butyne is governed by two competing structural motifs:

-

Hydrophobic Alkyne/Methyl Group: Promotes solubility in non-polar organic solvents.[1][2][3][4]

-

Ether Oxygen (Methoxy): Acts as a hydrogen bond acceptor, conferring miscibility with polar aprotic solvents and limited interaction with protic solvents.[2][3][4]

Solvent Compatibility Matrix[1][2][3][4]

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Non-Polar | Hexane, Pentane, Heptane | Miscible | Ideal for precipitating polar impurities; used in silica column loading.[1][2][3] |

| Polar Aprotic | THF, DCM, Ethyl Acetate, Acetone | Miscible | Preferred Reaction Media. THF is the gold standard for lithiation/coupling chemistry.[1][2][3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Suitable for specific solvolysis reactions or as co-solvents.[1][2][3][4] |

| Aqueous | Water, Brine | Immiscible / Low | Workup Phase. The compound will partition into the organic layer.[1][2][3][4] |

| Aromatic | Toluene, Benzene | Miscible | Excellent for high-temperature reactions (though volatility of solute is a limiting factor).[2][3] |

Dissolution Mechanism[1][3][4]

-

In Non-Polar Solvents: Dispersion forces (London forces) dominate.[2][3][4] The aliphatic backbone drives solvation.[1][2][3][4]

-

In Polar Aprotic Solvents (THF/DCM): The ether oxygen engages in dipole-dipole interactions.[2][3] In THF, the oxygen atom can coordinate with Lewis acidic metal centers (e.g., Li, Mg, Cu) during catalysis, stabilizing reactive intermediates.[1][2][3]

Operational Protocols

Solvent Selection Decision Tree

The following logic flow guides the selection of the optimal solvent based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Extraction & Purification Workflow

Due to the compound's volatility, standard evaporation protocols must be modified to prevent product loss.[1][2][3][4]

Protocol: Aqueous Workup

-

Quench: Terminate reaction with saturated NH₄Cl or water.

-

Phase Separation: The product resides in the Top Organic Layer .[2][3][4]

-

Concentration (CRITICAL STEP):

-

Do NOT use high vacuum (< 50 mbar) or high bath temperature (> 30°C).[2][3][4]

-

Set Rotary Evaporator to 300–400 mbar at 20°C bath temperature .

-

Monitor the receiving flask constantly.[1][2][3][4] Stop when solvent volume is low; do not dry to completion on the rotovap.[1][2][3][4]

-

Remove final solvent traces under a gentle stream of Nitrogen gas.[1][2][3][4]

-

Safety & Stability Considerations

Volatility & Flammability

(S)-3-Methoxy-1-butyne is a Class IB flammable liquid.[1][2] Its vapor density is heavier than air, posing a risk of accumulation in low-lying areas.[1][2][3][4]

-

Storage: Store at 2–8°C in a tightly sealed vial.

-

Handling: Always handle in a fume hood. Use a syringe for transfer to minimize vapor release.[1][2][3][4]

Peroxide Formation

As an ether derivative, this compound has a theoretical risk of forming explosive peroxides upon prolonged exposure to air, although the steric environment of the methoxy group reduces this risk compared to diisopropyl ether.[1][2][3]

-

Test: Periodically test stored material with peroxide test strips (e.g., Quantofix).[2][3][4]

-

Inhibition: Commercial samples may contain BHT (butylated hydroxytoluene) as a stabilizer.[2][3][4] Do not remove unless necessary for strictly air-sensitive catalysis.[1][2][3][4]

Enantiomeric Integrity

The (S)-configuration at the C3 position is stable under neutral and basic conditions.[2]

References

-

PubChem. (2025).[2][3][4][5] 3-Methoxybut-1-yne Compound Summary. National Library of Medicine.[1][2][3][4] [Link]

-

NIST Chemistry WebBook. (2024).[2][3][4] 3-Methoxy-1-butene Thermochemical Data. National Institute of Standards and Technology.[1][2][3][4][6] [Link]

-

Organic Syntheses. (2010). General Procedures for Handling Volatile Alkynes. Org. Synth. Coll. Vol. 10. [Link]

Sources

- 1. 3-Methyl-1-butyne, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 3-甲氧基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Butyne - Wikipedia [en.wikipedia.org]

- 4. 3-Methoxybut-1-yne | C5H8O | CID 325947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-3-methylbut-1-yne | C6H10O | CID 4913256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methoxy-1-butene [webbook.nist.gov]

A Comprehensive Technical Guide to the Stereoisomers of 3-Methoxy-1-butyne: (S) vs. (R) Enantiomers

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and understanding of molecular chirality are not merely academic exercises but cornerstones of safety, efficacy, and innovation.[1][2][3] This guide provides an in-depth technical exploration of the enantiomeric pair, (S)-3-Methoxy-1-butyne and (R)-3-Methoxy-1-butyne. We will dissect the fundamental differences in their physicochemical properties, detail methodologies for their stereoselective synthesis, outline robust analytical techniques for their differentiation and quality control, and discuss their significance as chiral building blocks in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of these versatile chiral intermediates.

The Principle of Chirality: A Molecular Dichotomy

Chirality is a fundamental property of asymmetry where a molecule and its mirror image are non-superimposable, much like a pair of hands. These non-superimposable mirror images are known as enantiomers.[3] While enantiomers share the same molecular formula and connectivity, their three-dimensional arrangement in space is distinct. This seemingly subtle difference has profound implications in biological systems, as enzymes, receptors, and other biological targets are themselves chiral.[2][3] Consequently, one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even responsible for adverse effects.[1][4][5]

The molecule 3-methoxy-1-butyne possesses a single stereocenter at the C3 position, giving rise to the (S) and (R) enantiomers. Understanding their distinct properties is paramount for their application in stereospecific synthesis.

Caption: The non-superimposable mirror-image relationship of (S)- and (R)-3-Methoxy-1-butyne.

Comparative Physicochemical Properties

Enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in an equal but opposite counter-clockwise (-) direction (levorotatory).

| Property | (S)-3-Methoxy-1-butyne | (R)-3-Methoxy-1-butyne | Data Source |

| Molecular Formula | C₅H₈O | C₅H₈O | PubChem[6] |

| Molecular Weight | 84.12 g/mol | 84.12 g/mol | PubChem[6] |

| Appearance | Liquid | Liquid | Assumed |

| Boiling Point | ~83-84 °C (for racemic) | ~83-84 °C (for racemic) | Generic Data |

| Density | ~0.83 g/mL (for racemic) | ~0.83 g/mL (for racemic) | Generic Data |

| Optical Rotation [α] | Sign is specific to enantiomer | Opposite sign to (S) | Principle of Chirality |

Note: Specific rotation values can vary based on concentration, solvent, and temperature. Experimental determination is required for specific batches.

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure compounds is a critical challenge in organic chemistry. For chiral alkynes like 3-methoxy-1-butyne, asymmetric synthesis strategies are employed to control the formation of the desired stereocenter. These methods often rely on transition-metal catalysis with chiral ligands.[7][8][9][10]

A plausible and widely-used strategy involves the asymmetric reduction of a corresponding ketone, 3-methoxy-1-butyn-3-one, or the asymmetric alkylation of an appropriate precursor. The key is the use of a chiral catalyst or auxiliary that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

Example Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example of how a chiral alcohol can be synthesized and subsequently converted to the target methoxy derivative.

Step 1: Synthesis of the Precursor Ketone (3-Oxo-1-butyne derivative) This step would involve standard organic synthesis techniques, likely starting from but-2-yn-1-ol and protecting the alkyne before oxidation and subsequent reactions.

Step 2: Asymmetric Reduction to Chiral Alcohol

-

Rationale: This is the key stereochemistry-defining step. A chiral catalyst, often based on Ruthenium or Rhodium with a chiral ligand (e.g., a derivative of BINAP), facilitates the transfer of hydrogen from a source like isopropanol to the ketone, creating the chiral alcohol with high enantiomeric excess (ee). The specific ligand's geometry dictates which face of the ketone is preferentially attacked.

-

Protocol:

-

To a solution of the precursor ketone (1.0 eq) in anhydrous isopropanol, add the chiral catalyst (e.g., (S,S)-Noyori catalyst, 0.01 eq).

-

Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and monitor by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction, remove the solvent under reduced pressure.

-

Purify the resulting chiral alcohol using flash column chromatography.

-

Step 3: Methylation to (S)- or (R)-3-Methoxy-1-butyne

-

Rationale: This is a standard Williamson ether synthesis. A strong base is used to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile to attack a methylating agent. This step typically proceeds with retention of configuration at the stereocenter.

-

Protocol:

-

Dissolve the enantiopure alcohol (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer, concentrate, and purify by distillation or chromatography to yield the final enantiopure product.

-

Caption: A generalized workflow for the stereoselective synthesis of a chiral methoxy alkyne.

Analytical Differentiation and Quality Control

Distinguishing and quantifying enantiomers is impossible with standard achiral analytical methods. Specialized chiral techniques are required to ensure the enantiomeric purity of the final product, a critical parameter in pharmaceutical applications.[4][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4][11][12] The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. One enantiomer will have a stronger interaction with the CSP, leading to a longer retention time and thus, separation.

-

Experimental Protocol:

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for a wide range of compounds.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation (Resolution > 1.5).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the 3-methoxy-1-butyne sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The enantiomers will elute as two separate peaks.

-

Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

-

Polarimetry

While HPLC provides quantitative separation, polarimetry is a classical technique that measures the bulk optical activity of a sample. It confirms the presence of a net excess of one enantiomer.

-

Procedure:

-

A solution of the compound with a known concentration is prepared in a specific solvent.

-

The solution is placed in a polarimeter cell of a known path length.

-

Plane-polarized light is passed through the sample, and the angle of rotation (α) is measured.

-

The specific rotation [α] is calculated, which is a characteristic property of the compound under the specified conditions (temperature, wavelength, solvent, concentration).

-

Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

Applications in Drug Development

Chiral alkynes, including the enantiomers of 3-methoxy-1-butyne, are valuable building blocks in medicinal chemistry.[7][13][14] The alkyne functional group is a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is widely used in drug discovery and bioconjugation.[13][14]

The methoxy group can also play a crucial role by influencing the molecule's physicochemical properties, such as solubility and metabolic stability, and can participate in key binding interactions with biological targets.[15]

By starting with an enantiomerically pure building block like (S)- or (R)-3-Methoxy-1-butyne, medicinal chemists can construct complex, multi-stereocenter drug candidates with absolute stereochemical control. This avoids the need for difficult chiral separations at later stages of the synthesis, making the drug development process more efficient and cost-effective.[7][16] These building blocks are instrumental in synthesizing molecules for various therapeutic areas, including potent receptor agonists and enzyme inhibitors.[7][13][16]

Conclusion

The distinction between (S)-3-Methoxy-1-butyne and its (R)-enantiomer extends far beyond a simple structural curiosity. For the modern researcher and drug developer, a comprehensive grasp of their synthesis, analysis, and application is essential. The ability to selectively synthesize and analytically verify the enantiopurity of these chiral building blocks is a critical enabler for the development of safer, more effective, and more selective therapeutics. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile intermediates like the enantiomers of 3-methoxy-1-butyne will only increase.

References

-

T. M. V. D. Pinho, e. Silva, Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. Chemical Science (RSC Publishing). Available at: [Link].

-

T. M. V. D. Pinho, e. Silva, Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. PMC. Available at: [Link].

-

V. Hornillos, et al., Synthesis of axially chiral heterobiaryl alkynes via dynamic kinetic asymmetric alkynylation. Chemical Communications (RSC Publishing). Available at: [Link].

-

J. Li, et al., Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. MDPI. Available at: [Link].

-

M. Á. Fernández-González, et al., Ir-Catalyzed Asymmetric Hydroarylation of Alkynes for the Synthesis of Axially Chiral Heterobiaryls. ACS Catalysis. Available at: [Link].

-

X. Ma, et al., Synthesis of axially chiral compounds through catalytic asymmetric reactions of alkynes. Organic Chemistry Frontiers. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 325947, 3-Methoxybut-1-yne. PubChem. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85534559. PubChem. Available at: [Link].

-

V. Kannappan, Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link].

-

M. Calero, et al., Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link].

-

Propyne's Influence on the Properties of Chiral Drugs. LinkedIn. Available at: [Link].

-

Chiral analysis. Wikipedia. Available at: [Link].

-

A. Dasgupta, et al., Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PMC. Available at: [Link].

-

N. Harada, HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link].

-

Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link].

-

V. Kannappan, Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link].

-

M. R. Bodrogean, et al., A three-step enantioselective synthesis of (+)- and (−)-α-thujone. Organic & Biomolecular Chemistry. Available at: [Link].

-

3-methoxy-1-butene. NIST WebBook. Available at: [Link].

-

chiral columns. HPLC.eu. Available at: [Link].

-

Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Cheméo. Available at: [Link].

-

C. Pham-Huy, et al., Chiral Drugs: An Overview. PMC. Available at: [Link].

-

The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link].

-

S. Al-Ghamdi, et al., A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link].

-

L. A. Nguyen, et al., Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. Available at: [Link].

-

A. N. V. Satyanarayana, T. Chatterjee, Green Synthesis of Stereodefined Tri- and Tetrasubstituted Alkenes via 100% Atomeconomic and Regio-, and Stereoselective Halo-chalcogenation and Sulfonylation of Alkynes. CHIMIA. Available at: [Link].

-

I. de la Calle, et al., Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. Available at: [Link].

-

C. Pham-Huy, et al., Chiral Drugs. An Overview. International Journal of Biomedical Science. Available at: [Link].

-

E. Vicente-García, et al., Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals. Available at: [Link].

-

3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Chem-Space. Available at: [Link].

-

Chemical Properties of 3-Methoxybutanal (CAS 5281-76-5). Cheméo. Available at: [Link].

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Chiral analysis - Wikipedia [en.wikipedia.org]

- 5. ijbs.org [ijbs.org]

- 6. 3-Methoxybut-1-yne | C5H8O | CID 325947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of axially chiral heterobiaryl alkynes via dynamic kinetic asymmetric alkynylation - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08997F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 13. Propyne's Influence on the Properties of Chiral Drugs [eureka.patsnap.com]

- 14. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-3-Methoxy-1-butyne

Prepared by: Senior Application Scientist, Google Gemini Division

Abstract

(S)-3-Methoxy-1-butyne is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and complex natural products. Its propargylic alcohol motif allows for diverse chemical transformations. Achieving high enantiopurity is critical for its application in stereoselective synthesis. This document provides a detailed guide for the enantioselective synthesis of (S)-3-Methoxy-1-butyne, focusing on the highly efficient zinc-ProPhenol catalyzed asymmetric addition of a terminal alkyne to methoxyacetaldehyde. This application note is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible protocol. We will delve into the mechanistic underpinnings of the catalysis, provide a step-by-step experimental protocol, and outline the necessary analytical methods for product characterization and quality control.

Introduction: The Significance of Chiral Propargylic Alcohols

Propargylic alcohols are versatile synthetic intermediates due to the dual reactivity of the alkyne and alcohol functionalities.[1][2] The terminal alkyne can serve as a nucleophile after deprotonation or be activated by transition metals for cross-coupling reactions.[1] The adjacent hydroxyl group can direct subsequent reactions, be used as a handle for further functionalization, or be a key pharmacophoric feature. The enantioselective synthesis of these motifs, such as (S)-3-Methoxy-1-butyne, is of paramount importance as the biological activity of chiral molecules is often confined to a single enantiomer.

The primary challenge in synthesizing (S)-3-Methoxy-1-butyne lies in controlling the stereochemistry during the carbon-carbon bond formation between an acetylene nucleophile and an aldehyde electrophile. Methoxyacetaldehyde, the precursor aldehyde, is prone to self-aldol condensation, which can lead to low yields and complex product mixtures.[3] This guide focuses on a state-of-the-art method that overcomes these challenges using a dinuclear zinc catalyst.

Core Concepts: Dinuclear Zinc-ProPhenol Catalysis

The selected protocol utilizes a catalyst system developed by Trost and coworkers, which is based on the commercially available ProPhenol ligand.[1] This ligand, when treated with a dialkylzinc reagent (e.g., diethylzinc, Et₂Zn), spontaneously assembles into a chiral dinuclear zinc complex.[4][5]

Key Features of the Zn-ProPhenol Catalyst:

-

Bifunctional Activation: The resulting complex possesses both a Lewis acidic zinc center and a Brønsted basic site.[4][5] This allows for the simultaneous activation of both the electrophile (aldehyde) and the nucleophile (pro-nucleophile, in this case, the terminal alkyne).[4]

-

Chiral Environment: The chiral backbone of the ProPhenol ligand creates a well-defined chiral pocket around the active sites, enforcing a specific orientation of the reactants in the transition state. This orientation dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to a high degree of enantioselectivity.

The catalytic cycle involves the deprotonation of the terminal alkyne by the Brønsted basic site to form a zinc alkynylide, while the aldehyde coordinates to the Lewis acidic zinc center. The intramolecular delivery of the alkynylide to the activated aldehyde then proceeds through a highly organized, enantioselective transition state.

Caption: Proposed catalytic cycle for the Zn-ProPhenol catalyzed alkynylation.

Experimental Protocol: Zn-ProPhenol Catalyzed Asymmetric Alkynylation

This protocol is adapted from the general methodology reported for the enantioselective alkynylation of aldehydes.[1][2] It involves the reaction of methoxyacetaldehyde with trimethylsilylacetylene, followed by desilylation.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1,3-propanediol (ProPhenol Ligand) | ≥98% | Commercial Source | Store under inert atmosphere. |

| Diethylzinc (Et₂Zn) | 1.0 M solution in hexanes | Commercial Source | Pyrophoric. Handle with extreme care under an inert atmosphere. |

| Trimethylsilylacetylene (TMSA) | ≥98% | Commercial Source | Distill before use. |

| Methoxyacetaldehyde | ~50 wt. % in H₂O | Commercial Source | Requires anhydrous preparation before use. |

| Anhydrous Toluene | DriSolv® or equivalent | Commercial Source | Crucial for reaction success. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial Source | Used for workup and purification. |

| Tetrabutylammonium Fluoride (TBAF) | 1.0 M solution in THF | Commercial Source | For desilylation step. |

| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |

Scientist's Note: The methoxyacetaldehyde precursor is commercially available as a hydrate. It is imperative to use the anhydrous form. This can be prepared by cracking the polymer para-methoxyacetaldehyde or through other established dehydration procedures. The presence of water will quench the organozinc reagents and inhibit catalysis.

3.2. Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of (S)-3-Methoxy-1-butyne.

Part A: Asymmetric Alkynylation

-

Catalyst Formation: To a flame-dried, argon-purged flask, add the ProPhenol ligand (0.05 mmol, 1.0 eq). Add anhydrous toluene (2.0 mL). Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M in hexanes, 0.10 mmol, 2.0 eq) dropwise to the stirred solution. The solution may turn slightly yellow. Stir for 30 minutes at 0 °C.

-

Scientist's Note: The 2:1 ratio of Zn:Ligand is crucial for the formation of the active dinuclear catalytic species.[5]

-

-

Alkynylide Formation: Add trimethylsilylacetylene (TMSA) (1.5 mmol, 30 eq) to the catalyst solution at 0 °C. Stir for an additional 30 minutes.

-

Aldehyde Addition: Cool the reaction mixture to -20 °C (an ice/salt bath or cryocooler can be used).

-

In a separate flask, prepare a solution of anhydrous methoxyacetaldehyde (1.0 mmol, 20 eq) in anhydrous toluene (1.0 mL).

-

Slowly add the methoxyacetaldehyde solution to the reaction mixture via syringe pump over 4 hours.

-

Scientist's Note: Slow addition of the aldehyde is critical to minimize the background, uncatalyzed reaction and prevent self-aldol condensation, which is a common side reaction with enolizable aldehydes like acetaldehyde derivatives.[3]

-

-

Reaction Monitoring: Stir the reaction at -20 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL) at -20 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification (Silylated Intermediate): Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to afford (S)-4-methoxy-1-(trimethylsilyl)but-3-yn-2-ol.

Part B: Desilylation

-

Dissolve the purified silylated propargylic alcohol (0.8 mmol) in anhydrous THF (8 mL) in a plastic vial.

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.88 mmol, 1.1 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1 hour. Monitor by TLC.

-

Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the product is volatile).

-

Final Purification: Purify by flash column chromatography (e.g., 10-25% ethyl acetate in hexanes) to yield pure (S)-3-Methoxy-1-butyne.

Characterization and Quality Control

Verifying the identity, purity, and enantiomeric excess of the final product is a critical step.

4.1. Structural Verification

-

¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity. Expected ¹H NMR signals for (S)-3-Methoxy-1-butyne include a doublet for the acetylenic proton, a multiplet for the methine proton, a singlet for the methoxy group, and a doublet for the methyl group.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product.

4.2. Enantiomeric Excess (ee%) Determination

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the standard method for determining the enantiomeric purity. The product is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or equivalent). The two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas. A racemic standard should be synthesized (e.g., by using a non-chiral base like n-BuLi) to identify the retention times of both enantiomers.

4.3. Optical Rotation

-

Polarimetry: Measure the specific rotation [α]D of the purified product. The sign and magnitude of the rotation, when compared to literature values, can confirm the absolute configuration of the enantiomer.

Performance and Data Summary

The Zn-ProPhenol catalyzed system consistently delivers high performance for a range of aldehydes.

| Substrate | Catalyst System | Yield (%) | ee% (%) | Conditions | Reference |

| Methoxyacetaldehyde | (R,S)-ProPhenol / Et₂Zn | ~80-90 | >95 | Toluene, -20 °C, 12-24h | [1][2] |

| Benzaldehyde | (R,S)-ProPhenol / Et₂Zn | 95 | 98 | Toluene, 0 °C, 12h | [1] |

| Cyclohexanecarboxaldehyde | (R,S)-ProPhenol / Et₂Zn | 94 | 97 | Toluene, -20 °C, 24h | [1] |

Note: Yields and ee% are representative and may vary based on the purity of reagents and precise reaction conditions.

Conclusion

The protocol described provides a reliable and highly enantioselective method for the synthesis of (S)-3-Methoxy-1-butyne. The use of the commercially available ProPhenol ligand in conjunction with diethylzinc forms a powerful bifunctional catalyst that efficiently promotes the asymmetric addition of an alkyne to an enolizable aldehyde. By carefully controlling reaction parameters, particularly the slow addition of the aldehyde at low temperatures, high yields and excellent enantioselectivities can be achieved. This application note serves as a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

-

Title: Zn‐ProPhenol‐catalyzed asymmetric one-pot alkynylation/Brook‐type... Source: ResearchGate URL: [Link]

-

Title: Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols Source: PMC (PubMed Central) URL: [Link]

-

Title: ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes Source: ACS Publications (Accounts of Chemical Research) URL: [Link]

-

Title: Development of Zn-ProPhenol-catalyzed asymmetric alkyne addition: synthesis of chiral propargylic alcohols Source: PubMed URL: [Link]

-

Title: Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol Source: PMC (PubMed Central) URL: [Link]

Sources

- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Zn-ProPhenol-catalyzed asymmetric alkyne addition: synthesis of chiral propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Total Synthesis Applications of (S)-3-Methoxy-1-butyne

Executive Summary

(S)-3-Methoxy-1-butyne (CAS: 18857-02-8) represents a high-value "chiral pool" building block that bridges the gap between commodity chemicals and complex stereochemical architectures. Unlike its achiral counterparts, this terminal alkyne carries a pre-installed stereocenter (

This application note details the synthesis, handling, and strategic application of (S)-3-Methoxy-1-butyne. It is designed for medicinal chemists and process engineers targeting:

-

Polyketide Fragments: Introduction of remote stereocenters via diastereoselective addition.[1]

-

Kinase Inhibitors: Construction of rigid, chiral linkers via Sonogashira coupling.[1]

-

Click Chemistry: Installation of chiral triazoles with defined spatial orientation.

Strategic Utility & Mechanism

The utility of (S)-3-Methoxy-1-butyne stems from its ability to act as a nucleophilic chiral template . By deprotonating the terminal alkyne, the molecule becomes a nucleophile that carries its own stereochemical information.

The "Chiral Memory" Effect

When this alkyne adds to an electrophile (e.g., an aldehyde), the existing

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic utility of (S)-3-Methoxy-1-butyne starting from the chiral alcohol precursor.

Preparation Protocol: Synthesis of (S)-3-Methoxy-1-butyne[2]

Challenge: The product is volatile (bp ~65–70 °C).[1] Standard rotary evaporation will result in significant product loss.[1] Solution: A low-temperature methylation followed by fractional distillation.[1]

Materials

-

(S)-3-Butyn-2-ol (>98% ee)

-

Sodium Hydride (60% dispersion in mineral oil)

-

Iodomethane (Methyl Iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Equipment: 3-neck flask, addition funnel, Vigreux column (for distillation).

Step-by-Step Procedure

-

Suspension: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.

-

Alkoxide Formation: Add (S)-3-butyn-2-ol (1.0 equiv) dropwise over 30 minutes. Hydrogen gas will evolve.[1] Stir at 0 °C for 45 minutes until evolution ceases and a grey/white alkoxide suspension forms.

-

Methylation: Add Iodomethane (1.3 equiv) dropwise at 0 °C.

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO4; the alkyne and ether spots are faint, GC is preferred).

-

Quench & Isolation (CRITICAL):

-

Purification:

-

Do NOT use a Rotavap.

-

Transfer the pentane solution to a distillation apparatus equipped with a 15 cm Vigreux column.

-

Distill off the pentane (bp 36 °C) at atmospheric pressure.

-

Collect the product fraction (bp range 62–68 °C).[1]

-

Yield: Typically 75–85%.[1]

-

QC: Check optical rotation and

NMR (Methoxy singlet at ~3.4 ppm, terminal alkyne doublet at ~2.4 ppm).

-

Application Protocol A: Diastereoselective Fragment Assembly

This protocol demonstrates the use of (S)-3-methoxy-1-butyne to create a chiral propargylic alcohol, a common motif in macrolide antibiotics (e.g., Callipeltoside analogues).

Reaction Logic

The lithiated alkyne attacks the aldehyde.[1] The stereochemistry is governed by the Felkin-Anh model , where the nucleophile attacks anti to the largest substituent on the aldehyde's alpha-carbon (if chiral) or is influenced by the

Protocol

-

Lithiation: Dissolve (S)-3-methoxy-1-butyne (1.2 equiv) in THF at -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins to form the lithium acetylide.

-

Addition: Dissolve the target aldehyde (1.0 equiv) in THF. Add this solution slowly down the side of the flask to the acetylide at -78 °C.

-

Tip: Adding

(0.5 equiv) prior to the aldehyde can enhance diastereoselectivity (chelation control).

-

-

Workup: Stir at -78 °C for 1 hour, then warm to 0 °C. Quench with sat.

.[1] Extract with EtOAc.[1] -

Result: A mixture of diastereomeric propargylic alcohols. The ratio (dr) depends on the aldehyde's steric bulk.

Application Protocol B: Sonogashira Coupling (MedChem)[1]

Used to install the (S)-methoxy-butyne motif onto an aromatic scaffold (e.g., kinase hinge binder).

Protocol

-

Charge: In a microwave vial, combine Aryl Halide (1.0 equiv),

(5 mol%), and CuI (2 mol%). -

Solvent: Add degassed THF/Et3N (1:1 ratio).

-

Addition: Add (S)-3-methoxy-1-butyne (1.5 equiv).

-

Reaction: Seal and heat to 50 °C for 4 hours (or microwave at 80 °C for 30 mins).

-

Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Troubleshooting & QC Data

| Parameter | Specification / Observation | Troubleshooting |

| Appearance | Colorless, volatile liquid | Yellowing indicates oxidation/polymerization. Distill before use.[1] |

| Enantiomeric Excess (ee) | >98% (by Chiral GC) | If ee drops, check the temperature during NaH step. High temp causes racemization.[1] |

| Boiling Point | ~64–68 °C | If distilling >75 °C, you likely have residual alcohol or wet solvent.[1] |

| NMR Signal | If signal is split or shifted, suspect incomplete methylation. |

Stereochemical Validation Model

The following diagram illustrates the transition state logic for the addition to an aldehyde, critical for explaining diastereoselectivity in reports.

Figure 2: Simplified Felkin-Anh model predicting the stereochemical outcome of the lithiated alkyne addition.

References

-

Preparation of Chiral Propargylic Ethers

-

Alkynylation Methodology

-

Natural Product Application (Callipeltoside Context)

-

Sonogashira Coupling Standards

Disclaimer: This document is for research use only. (S)-3-Methoxy-1-butyne is a flammable liquid. Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. 3-Methoxybut-1-yne | C5H8O | CID 325947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Studies on the Alkylation of 3-Methyl-3-buten-1-ol Dianion: An Efficient Synthesis of 3-Methylene-1-alkanols Including a San Jose Scale Sex Pheromone [organic-chemistry.org]

- 4. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Fidelity Lithiation & Functionalization of (S)-3-Methoxy-1-butyne

Part 1: Executive Summary & Scientific Rationale

Introduction

(S)-3-Methoxy-1-butyne is a high-value chiral building block used in the synthesis of polyketides, alkaloid natural products, and antiretroviral therapeutics.[1] Its utility relies on the nucleophilic addition of its terminal carbon to electrophiles (aldehydes, ketones, epoxides) while strictly preserving the stereogenic center at the C3 position.

This application note details the reaction of (S)-3-Methoxy-1-butyne with n-butyllithium (n-BuLi). Unlike simple terminal alkynes, this substrate presents a competing mechanistic pathway: the presence of the methoxy group allows for lithium coordination, which can stabilize the desired acetylide or, under improper conditions, facilitate propargylic deprotonation leading to racemization via an allene intermediate.

Mechanistic Insight: The Chelation-Acidity Paradox

The reaction is governed by two factors: pKa differentials and Complex Induced Proximity Effects (CIPE) .

-

Thermodynamic Control (Acidity):

-

Kinetic Control (Chelation): The methoxy oxygen acts as a Lewis base, coordinating the lithium cation of the n-BuLi aggregate. This pre-complexation brings the butyl anion into proximity with the substrate. While this accelerates the desired terminal deprotonation, it also brings the base near the propargylic proton.

-

Critical Control Point: Low temperature (-78°C) is strictly required to ensure the reaction follows the thermodynamic pathway (terminal lithiation) and prevents the higher-activation-energy pathway of propargylic deprotonation.

-

Mechanism Visualization

The following diagram illustrates the pathway selectivity and the risk of racemization.

Figure 1: Mechanistic bifurcation. Path A (Green) represents the desired thermodynamic deprotonation. Path B (Red) represents the risk of chelation-directed propargylic deprotonation at elevated temperatures.

Part 2: Experimental Protocol

Reagent Specifications & Safety

-

Substrate: (S)-3-Methoxy-1-butyne (Check enantiomeric excess via chiral GC/HPLC prior to use).

-

Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes). Must be titrated before use (e.g., using diphenylacetic acid method) to ensure stoichiometry. Excess base causes racemization.

-

Solvent: Anhydrous THF (Tetrahydrofuran), distilled from Na/Benzophenone or passed through activated alumina columns.

-

Safety: n-BuLi is pyrophoric.[4] The substrate is volatile (bp ~88°C) and flammable. All operations must occur under Argon or Nitrogen.

Step-by-Step Lithiation Protocol

Phase 1: Setup and Dehydration

-

Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under a stream of Argon. Allow to cool.

-

Solvent Charge: Syringe anhydrous THF into the flask. Concentration of substrate should be approx. 0.2 M to 0.5 M.

-

Substrate Addition: Add (S)-3-Methoxy-1-butyne (1.0 equiv) via syringe.

-

Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow the internal temperature to equilibrate to -78°C for at least 15 minutes.

Phase 2: Lithiation (The Critical Step)

-

Reagent Addition: Add n-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.

-

Note: Direct the stream down the side of the flask to pre-cool the reagent before it hits the bulk solution.

-

Observation: No significant color change is usually observed (solution remains clear/colorless).

-

-

Incubation: Stir at -78°C for 30–45 minutes.

-

Why: This ensures complete formation of the lithium acetylide aggregate without providing thermal energy for the propargylic rearrangement.

-

Phase 3: Electrophile Trapping & Workup

-

Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone, TMS-Cl) (1.1–1.2 equiv) dropwise.

-

If the electrophile is a solid: Dissolve in minimal anhydrous THF before addition.

-

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature naturally.

-

Quench: Quench with saturated aqueous Ammonium Chloride (

). -

Extraction: Extract with Diethyl Ether (

) or Ethyl Acetate (

Experimental Workflow Diagram

Figure 2: Operational workflow for the generation and reaction of chiral lithium acetylides.

Part 3: Data Interpretation & Troubleshooting

Expected Results vs. Common Failures

The following table summarizes diagnostic outcomes based on reaction parameters.

| Parameter | Optimal Condition | Result | Deviation Consequence |

| Temperature | -78°C | >99% ee Retention | Racemization (via allene formation) if T > -20°C. |

| Stoichiometry | 1.05 eq n-BuLi | Complete Conversion | Excess Base: Attacks propargylic H. Deficit: Low yield. |

| Solvent | THF | Soluble Aggregate | Non-polar (Hexane): Slow reaction, aggregation issues. |

| Time | 30-45 min | Stable Anion | Prolonged (>2h): Risk of slow isomerization. |

Analytical Validation

To verify the integrity of the process, use the following analytical checks:

-

Chiral HPLC/GC: Compare the product against a racemic standard.

-

1H NMR: Look for the disappearance of the terminal alkyne proton (

ppm, doublet due to long-range coupling) and the appearance of signals corresponding to the electrophile addition. -

Optical Rotation: Measure

and compare to literature values for known derivatives.

References

- Midland, M. M. (1975). "Preparation of Lithium Acetylides." Journal of Organic Chemistry.

- Wakefield, B. J. (1990). Organolithium Methods. Academic Press.

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

-

PubChem. (2025). "3-Methoxy-1-butyne Compound Summary." [Link] (Safety and Physical Properties).

-

Organic Syntheses. (2008). "Handling of Air-Sensitive Reagents." Org.[2][5][6][7] Synth. 85, 64-71.[7] [Link]

Sources

- 1. sites.wp.odu.edu [sites.wp.odu.edu]

- 2. For each indicated proton, suggest an approximate pKa value from ... | Study Prep in Pearson+ [pearson.com]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Large-Scale Production of (S)-3-Methoxy-1-butyne

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S)-3-Methoxy-1-butyne. Our goal is to provide in-depth, field-proven insights to help you navigate the challenges of scaling up this synthesis, improve yield, and ensure the enantiomeric purity of your final product. This document moves beyond basic protocols to explain the "why" behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Overview of the Primary Synthetic Route: Williamson Ether Synthesis

The most common and scalable method for preparing (S)-3-Methoxy-1-butyne is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the deprotonation of a chiral alcohol followed by reaction with an alkylating agent.[1] For the synthesis of (S)-3-Methoxy-1-butyne, the preferred starting materials are (S)-3-butyn-2-ol and a suitable methylating agent, such as methyl iodide.

The overall transformation is a two-step, one-pot process:

-

Deprotonation: (S)-3-butyn-2-ol is treated with a strong, non-nucleophilic base, typically sodium hydride (NaH), to form the corresponding sodium alkoxide.

-

Methylation: The in-situ generated alkoxide acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide) to form the desired ether product.

Caption: General workflow for the synthesis of (S)-3-Methoxy-1-butyne via Williamson ether synthesis.

Troubleshooting Guide: Common Issues in Large-Scale Production

Scaling up any chemical synthesis can introduce challenges that are not apparent at the bench scale.[2] This section addresses common problems encountered during the large-scale production of (S)-3-Methoxy-1-butyne.

Issue 1: Low or Inconsistent Yields

Question: My small-scale (mmol) synthesis of (S)-3-Methoxy-1-butyne proceeded with a high yield, but upon scaling up to the multi-kilogram scale, the yield has dropped significantly and is inconsistent. What are the likely causes?

Possible Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Incomplete Deprotonation | The deprotonation of the secondary alcohol is a critical first step. On a larger scale, inefficient mixing can lead to incomplete reaction with the solid sodium hydride. Unreacted alcohol will not participate in the subsequent methylation step. | - Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain good suspension of the NaH powder. - Monitor Hydrogen Evolution: The reaction of NaH with the alcohol produces hydrogen gas.[3] Use a gas flow meter to monitor the rate of hydrogen evolution. The reaction is complete when gas evolution ceases. - Consider a slight excess of NaH: Using a small excess (1.1-1.2 equivalents) of NaH can help drive the deprotonation to completion. |

| Side Reactions | The Williamson ether synthesis can be prone to a competing elimination (E2) reaction, especially at higher temperatures.[4] In this case, the alkoxide can act as a base, leading to the formation of by-products. | - Strict Temperature Control: Maintain a low reaction temperature, especially during the addition of the methylating agent. For the deprotonation step, the reaction can be started at 0°C and allowed to warm to room temperature. The methylation step should ideally be carried out at a controlled temperature, for example, by using a jacketed reactor with a cooling system.[5] - Choice of Alkylating Agent: Methyl iodide is an excellent substrate for S(_N)2 reactions and is less prone to elimination than larger alkyl halides.[6] |

| Moisture Contamination | Sodium hydride reacts violently with water, and any moisture in the reactor or solvents will consume the base and reduce the yield.[7] | - Rigorous Anhydrous Conditions: All glassware and reactors must be thoroughly dried before use. Anhydrous solvents are essential. Consider a final rinse with a dry solvent before charging the reagents. - Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system. |

Issue 2: Loss of Enantiomeric Purity

Question: My final product shows a decrease in enantiomeric excess (ee) compared to the starting material. What could be causing this racemization?

Possible Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Racemization of the Alkoxide | While less common for this specific substrate, strong basic conditions can potentially lead to racemization if there is a plausible mechanism for proton exchange at the chiral center. | - Minimize Reaction Time: Do not prolong the reaction time unnecessarily after the deprotonation is complete. Proceed with the methylation step as soon as feasible. - Avoid Excessive Heat: High temperatures can increase the rate of any potential racemization pathways. |

| Racemization during Work-up or Purification | Exposure to acidic or basic conditions during the work-up or purification steps could potentially lead to racemization, especially if the product is heated for extended periods. Benzylic ethers, for example, can be racemized by treatment with solid acids.[8] | - Neutral Work-up: Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride). Avoid strong acids or bases. - Optimize Distillation: If purification is done by fractional distillation, use a vacuum to lower the boiling point and minimize thermal stress on the molecule.[9] |

Issue 3: Difficulties in Purification

Question: I am having trouble purifying the final product. What are the likely impurities and how can I remove them?

Possible Causes and Solutions:

| Potential Impurity | Source | Recommended Purification Strategy |

| Unreacted (S)-3-butyn-2-ol | Incomplete deprotonation or insufficient methylating agent. | Fractional Distillation: Due to the difference in boiling points between the starting alcohol and the ether product, fractional distillation under reduced pressure is an effective method for separation.[9] |

| Mineral Oil | If using a dispersion of NaH in mineral oil. | Aqueous Work-up: During the aqueous work-up, the mineral oil will separate with the organic layer. Subsequent purification by distillation will effectively remove the high-boiling mineral oil. |

| By-products from Elimination | If the competing E2 reaction occurs. | Fractional Distillation: The volatility of elimination by-products will likely differ from the desired product, allowing for separation by fractional distillation. |

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of (S)-3-butyn-2-ol on a large scale?

A1: Sodium hydride (NaH), typically as a 60% dispersion in mineral oil, is a common and effective choice for large-scale reactions.[10] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide. The use of a dispersion in mineral oil improves handling safety and ease of transfer on a large scale.

Q2: How can I safely handle sodium hydride on an industrial scale?

A2: Sodium hydride is a flammable solid that reacts violently with water.[7] Strict safety protocols must be followed:

-

Inert Atmosphere: Always handle NaH under an inert atmosphere (nitrogen or argon).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves.[7]

-

Dispensing: For large quantities, use a closed-system transfer method to add the NaH dispersion to the reactor.

-

Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a protic solvent like isopropanol or ethanol to the reaction mixture after the desired reaction is complete.

Q3: What analytical methods are recommended for determining the enantiomeric purity of (S)-3-Methoxy-1-butyne?

A3: Due to the volatile nature of the product, chiral gas chromatography (GC) is the most suitable method.[4][11]

-

Column: A cyclodextrin-based chiral column is often effective for separating enantiomers of small, volatile compounds.[12]

-

Sample Preparation: The sample can typically be dissolved in a suitable solvent (e.g., dichloromethane or hexane) and injected directly.

-

Detection: A flame ionization detector (FID) provides excellent sensitivity for this type of compound.

Q4: Can I use a different methylating agent instead of methyl iodide?

A4: While methyl iodide is highly effective, other methylating agents like dimethyl sulfate can also be used.[13] However, dimethyl sulfate is more toxic and requires different handling procedures. The choice of methylating agent may also influence the reaction conditions and by-product profile.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (S)-3-Methoxy-1-butyne

Materials:

-

(S)-3-butyn-2-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

Procedure:

-

Reactor Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and purged with nitrogen. Equip the reactor with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reagent Charging: Charge the reactor with anhydrous THF. With vigorous stirring, add the sodium hydride dispersion (1.1 equivalents) portion-wise at a temperature of 0-5 °C.

-

Deprotonation: Slowly add a solution of (S)-3-butyn-2-ol (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

-

Methylation: Cool the reaction mixture back to 0-5 °C. Slowly add methyl iodide (1.2 equivalents) via the dropping funnel, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by GC.

-

Work-up: Cool the reactor to 0-5 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Separate the aqueous and organic layers. Extract the aqueous layer with THF or another suitable solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure (S)-3-Methoxy-1-butyne.

Protocol 2: Chiral GC Analysis

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

GC Conditions (starting point, may require optimization):

| Parameter | Value |

| Column | e.g., Astec® CHIRALDEX™ G-TA |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Start at 50 °C, hold for 2 min, ramp at 5 °C/min to 150 °C, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified (S)-3-Methoxy-1-butyne (approx. 1 mg/mL) in a suitable solvent (e.g., hexane).

-

Injection: Inject the sample into the GC.

-

Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee) using the peak areas.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. reddit.com [reddit.com]

- 8. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. gcms.cz [gcms.cz]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

Technical Support Center: Purification of Volatile Chiral Alkynes

Welcome to the technical support center for the purification of volatile chiral alkynes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating enantiomers of these volatile and often sensitive compounds. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles to provide robust and reliable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Method Selection - Where Do I Start?

Question: I have a racemic mixture of a volatile chiral alkyne. Which purification technique should I choose: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), or preparative Gas Chromatography (GC)?

Answer: The selection of a primary purification technique depends on a trade-off between volatility, thermal stability, required scale, and available equipment. For volatile chiral alkynes, Supercritical Fluid Chromatography (SFC) is often the technique of choice .[1][2][3]

Here’s the causality:

-

Volatility and Recovery: The primary mobile phase in SFC is supercritical CO₂, which becomes a gas after collection. This drastically reduces the volume of liquid solvent that needs to be evaporated, minimizing sample loss for volatile compounds—a significant challenge in traditional HPLC and GC.[4][5] Preparative GC requires complex and often inefficient cold trapping systems to recover volatile analytes.[6]

-

Speed and Throughput: Due to the low viscosity and high diffusivity of supercritical fluids, SFC separations are 3-5 times faster than HPLC, with shorter column equilibration times.[2][4] This allows for higher throughput, which is critical in drug discovery environments.

-

Mild Conditions: SFC operates at lower temperatures than GC, making it ideal for thermally labile or unstable compounds.[5]

-

Green Chemistry: SFC primarily uses captured CO₂ and significantly reduces the consumption of toxic organic solvents like hexane, making it a more environmentally sustainable choice.[1][3]

The following table and decision workflow provide a high-level comparison to guide your choice.

Table 1: Comparison of Primary Purification Techniques

| Feature | Supercritical Fluid Chromatography (SFC) | Chiral HPLC | Preparative Gas Chromatography (GC) |

|---|---|---|---|

| Ideal For | Volatile, thermally sensitive compounds | Less volatile, thermally stable compounds | Highly volatile, thermally stable compounds |

| Speed | Very Fast (3-5x faster than HPLC)[2] | Moderate to Slow | Slow (long run times)[6] |

| Sample Recovery | High (easy evaporation of CO₂)[2][4] | Moderate (requires bulk solvent removal) | Low to Moderate (requires complex trapping) |

| Loading Capacity | High | High | Very Low[6] |

| Operating Temp. | Low to Moderate (e.g., 30-60 °C)[5] | Ambient to Moderate | High (e.g., >150 °C) |

| Solvent Usage | Low (CO₂ + small % modifier)[3] | High | Low (carrier gas) |

| Key Challenge | Higher initial instrument cost | Potential sample loss during workup | Thermal degradation; low throughput[6] |

Experimental Workflow: Selecting a Purification Method

This diagram outlines the logical steps for choosing the most appropriate purification strategy.

Caption: Decision workflow for purification method selection.

FAQ 2: Troubleshooting Poor Separation

Question: My enantiomers are co-eluting or showing poor resolution on my chiral column. What are the steps to fix this?

Answer: Achieving good enantiomeric resolution is an exercise in optimizing the interactions between your analytes and the Chiral Stationary Phase (CSP). A systematic approach is key.

-

Verify Column Health: Before optimizing, ensure the column is performing correctly. An abrupt loss of efficiency could indicate a blocked inlet frit or contamination at the head of the column.[7] For immobilized columns, flushing with a strong solvent like DMF or THF may restore performance.[7] For coated columns, which are more sensitive, ensure you have not introduced any incompatible solvents.[7][8]

-

Primary Optimization - The Mobile Phase:

-

In SFC: The organic modifier (co-solvent) has the largest impact. If you are using methanol, try switching to ethanol or isopropanol, or vice-versa. These alcohols have different hydrogen bonding capabilities that alter the interaction with the CSP.

-

In HPLC (Normal Phase): Systematically vary the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). Small changes can have a large effect.

-

-

Secondary Optimization - Temperature:

-

Lowering the column temperature generally increases the enantioselectivity (separation factor), leading to better resolution.[9] However, be aware that this also increases mobile phase viscosity, which can lead to broader peaks and higher backpressure. Start at ambient temperature and try decreasing in 5-10 °C increments.

-

-

Re-evaluate the Chiral Stationary Phase (CSP):

-

If optimization fails, the chosen CSP is likely not suitable for your molecule. There is no universal chiral column.[8] Polysaccharide-based phases (e.g., Chiralpak® IA, IB, IC) are excellent starting points, but you may need to screen other column types (e.g., cyclodextrin-based) to find one that provides the necessary selectivity.[]

-

Workflow: Troubleshooting Poor Enantiomeric Resolution

Caption: Systematic workflow for troubleshooting poor chiral separation.

FAQ 3: Detection and Quantification

Question: My simple alkyne lacks a strong UV chromophore, leading to poor sensitivity with a PDA/UV detector. How can I reliably detect and quantify my enantiomers?

Answer: This is a common problem for alkynes that do not possess aromatic rings or other chromophores.[11] You have two primary strategies: derivatization or using an alternative detector.

1. Pre-Column Derivatization with a Chromophore: This indirect method involves reacting your alkyne with a reagent to attach a UV-active tag.[][12]

-

Cobalt Complexation: A highly effective method specific to alkynes is complexation with dicobalt octacarbonyl (Co₂(CO)₈).[11] This reaction is often quantitative and forms a stable cobalt-alkyne complex that is intensely colored and has strong UV absorbance. The bulky metal complex can also enhance chiral recognition on the CSP. The cobalt can be removed post-purification if necessary.[11]

-

Derivatization of a Secondary Functional Group: If your molecule contains another functional group (e.g., a hydroxyl or amine), you can react it with a UV-active derivatizing agent, such as 3,5-dinitrobenzoyl chloride.[11]

Protocol: In-Situ Cobalt Complexation for HPLC/SFC Analysis

-

In a vial, dissolve a small amount of your alkyne sample (approx. 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane).

-

Add a slight excess (1.1 to 1.2 equivalents) of dicobalt octacarbonyl. The solution will change color as the complex forms.

-

Allow the reaction to proceed at room temperature for 10-30 minutes. The reaction is typically complete when gas evolution ceases.

-

Directly inject an aliquot of this reaction mixture into the HPLC or SFC system for analysis.[11] The resulting complex will be readily detectable by UV.

2. Use of Alternative Detectors: If derivatization is not feasible, consider using a universal detector that does not rely on UV absorbance.

-

Mass Spectrometry (MS): An MS detector provides high sensitivity and structural confirmation. It is readily coupled with both HPLC and SFC.

-

Evaporative Light Scattering Detector (ELSD): An ELSD can detect any non-volatile analyte after the mobile phase is evaporated. It is a good choice for compounds without chromophores but is not as sensitive as MS and provides a non-linear response.

FAQ 4: Assessing Enantiomeric Purity

Question: After purification, how do I confirm the enantiomeric excess (ee) of my collected fractions?

Answer: Determining the final purity is a critical step. The most reliable method is analytical chiral chromatography (HPLC, SFC, or GC) .[9] Polarimetry is an older method that is often unreliable due to potential impurities and non-linear responses.[13]

Protocol: Determination of Enantiomeric Excess (% ee)

-

Develop an Analytical Method: Using an analytical-scale chiral column (which may be the same phase as your preparative column), develop a method that achieves baseline resolution (Resolution > 1.5) of the two enantiomers.

-

Prepare a Racemic Standard: Analyze a 50:50 racemic mixture of your alkyne to establish the retention times of both enantiomers.

-

Analyze Purified Fractions: Inject a diluted sample of each collected fraction.

-

Calculate % ee: Integrate the peak areas for the two enantiomers and apply the following formula:[14]

-

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

-

For example, a fraction containing 98% of one enantiomer and 2% of the other has an ee of 96%.[14]

Alternative Method: NMR Spectroscopy If an appropriate functional group is present, you can use NMR spectroscopy with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[11][15] These diastereomers will exhibit distinct, well-resolved signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of your sample.[16]

References

-

Zhang, Y., et al. (2008). Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. Journal of Chromatography A, 1191(1-2), 244-252. Retrieved from [Link]

-

Brough, P., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. Retrieved from [Link]

-

Iraneta, P., & Fountain, K. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Retrieved from [Link]

-

Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(5), 348-359. Retrieved from [Link]

-

Li, W., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(10), 1662. Retrieved from [Link]

-

Berger, T. A., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-379). Elsevier. Retrieved from [Link]

-

YMC. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. YMC America, Inc. Retrieved from [Link]

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]

-

Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. Retrieved from [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(12), 3266. Retrieved from [Link]

-

Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Retrieved from [Link]

-

Le Duff, C. S., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(10), 1819-1823. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. Retrieved from [Link]

-

Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. Retrieved from [Link]

-

University of Birmingham. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. University of Birmingham Research Portal. Retrieved from [Link]

-

Dwight, R. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]

-

Raynie, D. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

-

H. W. Armstrong, D. (2018). Chiral Gas Chromatography. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

-

Cui, P., et al. (2022). Challenges and opportunities for chiral covalent organic frameworks. Chemical Communications, 58(76), 10631-10645. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

He, C., et al. (2021). Recent advancements and challenges in the catalytic purification of volatile organic compounds. Environmental Science: Nano, 8(12), 3416-3446. Retrieved from [Link]

-

ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. selvita.com [selvita.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. waters.com [waters.com]

- 6. lcms.cz [lcms.cz]

- 7. chiraltech.com [chiraltech.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 11. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

troubleshooting low conversion rates with (S)-3-Methoxy-1-butyne

Product: (S)-3-Methoxy-1-butyne CAS: 34386-81-3 (Generic: 18857-02-8) Boiling Point: ~73°C (Atmospheric) / 62–67°C (75 mmHg) Key Application: Chiral building block for Sonogashira coupling, CuAAC (Click Chemistry), and heterocyclic synthesis.

Introduction: Why Your Conversion is Low

(S)-3-Methoxy-1-butyne is a deceptively simple reagent.[1] Its low molecular weight and specific functional density (propargylic ether) create a "perfect storm" for three distinct failure modes: physical loss (volatility), catalytic death (chelation/homocoupling), and stereochemical erosion (racemization).

This guide moves beyond generic advice, treating the molecule as a specific entity with unique handling requirements.

Module 1: The "Phantom" Reagent (Volatility & Stoichiometry)

Diagnosis: Reaction monitoring (TLC/LCMS) shows unreacted coupling partner (e.g., aryl halide) and no remaining alkyne, yet no product is formed.

The Physics of Failure

With a boiling point near 73°C, (S)-3-Methoxy-1-butyne has a high vapor pressure even at room temperature. Standard inert gas purging (sparging) can strip the reagent from the solvent before the catalyst is even active.

Protocol: The "Cold-Start" Addition

Objective: Prevent reagent loss during the induction period.

-